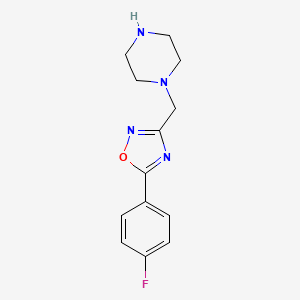

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O/c14-11-3-1-10(2-4-11)13-16-12(17-19-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNORVNMDHIXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NOC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-fluorophenyl group, often using a halogenated precursor and a suitable base.

Attachment of the piperazine ring: The final step involves the nucleophilic substitution of the oxadiazole ring with a piperazine derivative, typically under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include halogenated precursors, strong acids or bases, and reducing or oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of piperazine, including 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, exhibit significant antidepressant properties. A study demonstrated that modifications to the piperazine moiety can enhance the binding affinity to serotonin receptors, which are crucial in the treatment of depression .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies showed that it can induce apoptosis in various cancer cell lines by activating specific pathways associated with cell death. For instance, a recent publication highlighted its efficacy against breast cancer cells through the modulation of apoptotic markers .

Antimicrobial Activity

Another application is in the field of antimicrobial agents. The oxadiazole ring has been linked to increased activity against a range of bacteria and fungi. A comparative study found that derivatives of this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Material Science

Polymer Chemistry

this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and electronic materials due to their improved performance characteristics .

Analytical Chemistry

Fluorescent Probes

The compound has been developed into fluorescent probes for biological imaging. Its unique structure allows for selective binding to specific biomolecules, enabling visualization in cellular environments. This application is particularly useful in tracking drug delivery systems within living organisms .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use.

Comparison with Similar Compounds

Chlorophenyl vs. Fluorophenyl Substitution

- 3-(4-Chlorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole (CAS: 58390-42-4):

Replacing the 4-fluorophenyl group with 4-chlorophenyl introduces a bulkier, more lipophilic substituent. While this compound was discontinued (likely due to toxicity or efficacy issues), the chloro group may enhance membrane permeability but reduce metabolic stability compared to the fluoro analogue .

Nitrophenyl Derivatives

Trifluoromethylphenyl Analogues

- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: The trifluoromethyl group enhances hydrophobicity and electron-deficient character, which may improve target binding in hydrophobic enzyme pockets.

Modifications to the Piperazine Moiety

Piperazine Hydrochloride Salts

- 3-(4-Methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole hydrochloride (CAS: 1803580-93-9):

The hydrochloride salt improves aqueous solubility, facilitating in vitro assays. The 4-methylphenyl substituent offers moderate lipophilicity, but the absence of fluorine may reduce target affinity compared to the 4-fluorophenyl variant .

Piperazine-Based Carboxamides and Sulfonamides

Derivatives such as 5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole carboxamides exhibit enhanced anticancer activity. The addition of carboxamide groups introduces hydrogen-bonding capabilities, improving interactions with cellular targets like kinases or DNA repair enzymes .

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods. †Exact MW varies by derivative.

Biological Activity

5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperazine derivatives with oxadiazole precursors. The structural formula can be represented as follows:

The compound features a piperazine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The incorporation of a fluorophenyl group is significant for improving the compound's lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . For instance, compounds containing the oxadiazole core have exhibited significant activity against various cancer cell lines:

- MCF-7 Cells : this compound demonstrated strong inhibitory effects on MCF-7 breast cancer cells, leading to increased apoptosis as evidenced by elevated levels of p53 and activated caspase-3 .

The IC50 values for related oxadiazole derivatives often fall within micromolar ranges, indicating promising anticancer activity. For example, some derivatives showed IC50 values as low as 0.65 µM against MCF-7 cells .

Antimicrobial Activity

The oxadiazole scaffold has also been associated with antimicrobial properties . Research indicates that compounds with this structure can exhibit broad-spectrum activity against bacteria and fungi. Specifically:

- Antibacterial Activity : Studies have shown that certain oxadiazole derivatives possess strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The same derivatives have been tested against fungal pathogens, demonstrating effective inhibition .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and microbial metabolism. For instance, some derivatives have been reported to inhibit focal adhesion kinase (FAK) and vascular endothelial growth factor receptor (VEGFR) with IC50 values in the nanomolar range .

- Apoptosis Induction : The activation of apoptotic pathways through upregulation of pro-apoptotic proteins like p53 is a critical mechanism by which these compounds exert their anticancer effects .

Case Studies

Several case studies illustrate the effectiveness of oxadiazole derivatives in clinical settings:

- Study on MCF-7 Cells : A detailed examination revealed that treatment with this compound resulted in significant cell death through apoptosis, supporting its potential as a therapeutic agent in breast cancer treatment .

Comparative Data Table

Q & A

Q. What are the optimized synthetic routes for 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, and how can purity be ensured?

The synthesis typically involves coupling a fluorophenyl-substituted oxadiazole precursor with a piperazine derivative. A validated method includes:

- Step 1 : Cyclocondensation of amidoximes with fluorophenyl-substituted carboxylic acids under reflux in ethanol .

- Step 2 : Functionalization of the oxadiazole core with piperazine via nucleophilic substitution, using DMF as a solvent and K₂CO₃ as a base .

- Purity control : Flash column chromatography (e.g., hexane:ethyl acetate gradients) and analytical techniques like HPLC or GC-MS to confirm >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- 1H/13C NMR : To confirm the presence of the fluorophenyl group (δ ~7.1–7.4 ppm for aromatic protons) and piperazine methylene protons (δ ~2.5–3.5 ppm) .

- FTIR : Peaks at ~1650 cm⁻¹ (C=N stretch of oxadiazole) and ~1250 cm⁻¹ (C-F stretch) .

- DSC/TGA : Thermal stability analysis to determine decomposition temperatures (>200°C indicates suitability for biological assays) .

Q. What preliminary biological assays are recommended for assessing antimicrobial activity?

Use standardized protocols such as:

- Agar diffusion test : Against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .

- MIC determination : Broth microdilution to quantify inhibitory concentrations (e.g., MIC <50 µg/mL suggests potential efficacy) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Variable substituents : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity .

- Piperazine modifications : Introduce substituents (e.g., 4-methyl or 4-aryl groups) to enhance interactions with biological targets like serotonin receptors .

- Data-driven optimization : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like TIP47 (apoptosis regulator) or α7 nicotinic receptors .

Q. What in vivo models are suitable for evaluating anticancer potential?

- Xenograft models : MX-1 (breast cancer) or HCT-116 (colorectal cancer) tumors in nude mice, with compound administration at 10–50 mg/kg/day .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining in treated cells to quantify apoptotic populations .

- Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in serum .

Q. How can contradictory data on biological activity be resolved?

- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Cell-line specificity : Compare activity in multiple cancer lines (e.g., T47D vs. MCF-7) to rule out tissue-specific mechanisms .

- Target validation : Use photoaffinity labeling or siRNA knockdown to confirm involvement of proposed targets like TIP47 .

Q. What methodologies are effective for identifying molecular targets?

- Photoaffinity probes : Synthesize a derivative with a photoactivatable group (e.g., benzophenone) to crosslink with target proteins in cell lysates .

- Pull-down assays : Combine with mass spectrometry to identify binding partners (e.g., IGF II receptor for TIP47-related compounds) .

- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes essential for compound sensitivity .

Methodological Guidelines

Q. What analytical techniques are critical for stability studies?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- HPLC-MS : Monitor degradation products and quantify half-life under stress conditions .

Q. How can pharmacokinetic properties be optimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.